N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide
Description
N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide is a synthetic propanamide derivative characterized by a unique combination of functional groups:
- Cyclopropanecarbonyl moiety: A three-membered carbon ring fused to a carbonyl group, which enhances metabolic stability and steric bulk.
- Indolin-6-yl group: A bicyclic structure (benzene fused to pyrrolidine) that may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(11-13-26-18-4-2-1-3-5-18)22-17-9-8-15-10-12-23(19(15)14-17)21(25)16-6-7-16/h1-5,8-9,14,16H,6-7,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDGIFTYIDTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indoline derivative, followed by the introduction of the cyclopropanecarbonyl group and the phenylthio group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The cyclopropane ring and indoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below summarizes key differences between the target compound and related propanamide derivatives:
Key Observations:
Cyclopropane vs. Phthalimide (): The target compound’s cyclopropanecarbonyl group introduces steric rigidity distinct from the planar phthalimide core in 3-chloro-N-phenyl-phthalimide.
Phenylthio vs. Fluorophenyl () :
- The phenylthio group in the target compound has higher lipophilicity (logP) than the fluorophenyl group in para-fluorofentanyl. This could improve blood-brain barrier penetration but reduce water solubility. Fluorine in para-fluorofentanyl enhances opioid receptor binding via electronegativity, whereas sulfur may favor interactions with cysteine residues in enzymes .
Indolin-6-yl vs. Thiazolyl/Indole (): The indolin-6-yl group in the target compound lacks the amino and thiazole substituents seen in Compound 7.
Hypothetical Pharmacokinetic and Physicochemical Properties
Based on structural analogs:
- Metabolic Stability : The cyclopropane ring may slow oxidative metabolism compared to para-fluorofentanyl’s piperidine ring, which is prone to CYP450-mediated degradation.
- Solubility : The phenylthio group likely reduces aqueous solubility relative to 3-chloro-N-phenyl-phthalimide’s polar phthalimide core.
- Synthetic Accessibility : The indolin-6-yl and cyclopropanecarbonyl groups may require multi-step synthesis, akin to the complex routes for phthalimide derivatives in polymer chemistry .
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a cyclopropanecarbonyl group and a phenylthio moiety, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Cellular Pathway Modulation : The compound may influence pathways related to inflammation and cell proliferation, which are critical in various disease processes.
Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. This is believed to be due to its ability to induce apoptosis and inhibit tumor growth.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | Contains a methoxy group | Potential anticancer and anti-inflammatory properties |
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide | Lacks methoxy group | Reduced biological activity compared to methoxy-substituted derivatives |
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity. The compound was administered at various concentrations, revealing a dose-dependent response in cell viability assays.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
